5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, tosyl, and methoxybenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl moiety through a series of reactions such as cyclization and functional group transformations.
Introduction of the tosylethyl group: The tosylethyl group is introduced via a nucleophilic substitution reaction, where a tosyl chloride reacts with an appropriate nucleophile.
Coupling with 5-fluoro-2-methoxybenzenesulfonamide: The final step involves the coupling of the furan-2-yl intermediate with 5-fluoro-2-methoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the tosyl group may facilitate cell permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)pyrimidin-2-amine
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
5-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tosyl group, in particular, distinguishes it from other similar compounds, potentially enhancing its solubility and stability.
Properties
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-5-8-16(9-6-14)29(23,24)20(18-4-3-11-28-18)13-22-30(25,26)19-12-15(21)7-10-17(19)27-2/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZZFAYANSHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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